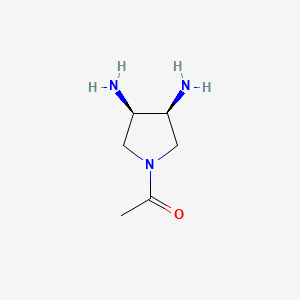
(4S,4'S)-2,2'-Bis((S)-1-(4-isobutylphenyl)ethyl)-4,4',5,5'-tetrahydro-4,4'-bioxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,4’S)-2,2’-Bis((S)-1-(4-isobutylphenyl)ethyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole is a complex organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by its unique stereochemistry and the presence of isobutylphenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-Bis((S)-1-(4-isobutylphenyl)ethyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate isobutylphenyl derivatives and oxazole precursors.
Reaction Conditions: The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the correct stereochemistry.
Purification: The final product is purified using techniques such as chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring cost-effectiveness, and maintaining high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4S,4’S)-2,2’-Bis((S)-1-(4-isobutylphenyl)ethyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4S,4’S)-2,2’-Bis((S)-1-(4-isobutylphenyl)ethyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole can be used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine
In medicine, derivatives of oxazoles have been investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (4S,4’S)-2,2’-Bis((S)-1-(4-isobutylphenyl)ethyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4S,4’S)-2,2’-Bis((S)-1-phenylethyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole: Similar in structure but lacks the isobutyl group.
(4S,4’S)-2,2’-Bis((S)-1-(4-methylphenyl)ethyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole: Contains a methyl group instead of an isobutyl group.
Uniqueness
The presence of the isobutylphenyl groups in (4S,4’S)-2,2’-Bis((S)-1-(4-isobutylphenyl)ethyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole imparts unique chemical and physical properties, making it distinct from other similar compounds. These properties may include differences in reactivity, solubility, and biological activity.
Eigenschaften
Molekularformel |
C30H40N2O2 |
|---|---|
Molekulargewicht |
460.6 g/mol |
IUPAC-Name |
(4S)-2-[(1S)-1-[4-(2-methylpropyl)phenyl]ethyl]-4-[(4S)-2-[(1S)-1-[4-(2-methylpropyl)phenyl]ethyl]-4,5-dihydro-1,3-oxazol-4-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C30H40N2O2/c1-19(2)15-23-7-11-25(12-8-23)21(5)29-31-27(17-33-29)28-18-34-30(32-28)22(6)26-13-9-24(10-14-26)16-20(3)4/h7-14,19-22,27-28H,15-18H2,1-6H3/t21-,22-,27+,28+/m0/s1 |
InChI-Schlüssel |
VZFDNDSCKACSSM-SHRQFBHGSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=C(C=C1)CC(C)C)C2=N[C@H](CO2)[C@H]3COC(=N3)[C@@H](C)C4=CC=C(C=C4)CC(C)C |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C2=NC(CO2)C3COC(=N3)C(C)C4=CC=C(C=C4)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rel-(1R,5S,7S)-6-Methoxy-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B12871463.png)

![2-(2-(Cyanomethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12871490.png)
![Benzenesulfonic acid, 3-[[[(3-heptadecyl-1,5-dihydro-5-thioxo-4H-1,2,4-triazol-4-yl)amino]carbonyl]amino]-, monosodium salt](/img/structure/B12871491.png)


![2-(4-bromophenyl)-1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)ethanone](/img/structure/B12871511.png)



![2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12871526.png)


![6-Chloro-1-(difluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12871536.png)
